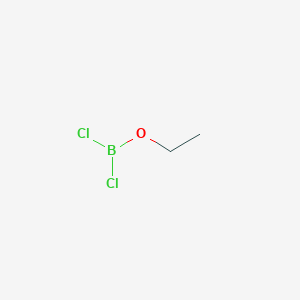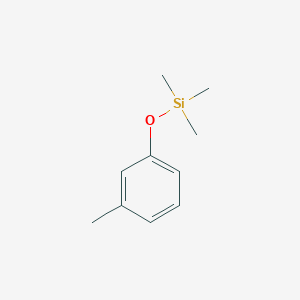
Silane, trimethyl(m-tolyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, trimethyl(m-tolyloxy)-, also known as TMTS, is a colorless liquid with a strong odor. It is widely used in various fields, including the semiconductor industry, as a source of silicon for thin film deposition. In recent years, TMTS has gained attention in the scientific community for its potential applications in biological and medical research.
Wirkmechanismus
The mechanism of action of Silane, trimethyl(m-tolyloxy)- is not fully understood, but it is believed to involve the reaction of the trimethylsilyl group with various biological molecules. This reaction can lead to changes in the structure and function of these molecules, which can have a variety of effects on biological systems.
Biochemische Und Physiologische Effekte
Silane, trimethyl(m-tolyloxy)- has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth of various types of cancer cells. Silane, trimethyl(m-tolyloxy)- has also been shown to have anti-inflammatory effects, and to improve insulin sensitivity in diabetic mice.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Silane, trimethyl(m-tolyloxy)- is its versatility, as it can be used as a precursor for a variety of silicon-based materials. Additionally, Silane, trimethyl(m-tolyloxy)- is relatively easy to handle and store, making it a convenient choice for many lab experiments. However, Silane, trimethyl(m-tolyloxy)- can be toxic and flammable, and should be handled with care. Additionally, the mechanism of action of Silane, trimethyl(m-tolyloxy)- is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research involving Silane, trimethyl(m-tolyloxy)-. For example, it could be used as a precursor for the synthesis of new types of silicon-based materials with unique properties. Additionally, Silane, trimethyl(m-tolyloxy)- could be used to investigate the role of silicon in biological systems, and to develop new treatments for diseases such as cancer and diabetes. Further research is needed to fully understand the potential applications of Silane, trimethyl(m-tolyloxy)- in scientific research.
Synthesemethoden
Silane, trimethyl(m-tolyloxy)- can be synthesized through a variety of methods, including the reaction of trimethylchlorosilane with m-cresol in the presence of a catalyst. The resulting product is then purified through distillation and other methods.
Wissenschaftliche Forschungsanwendungen
Silane, trimethyl(m-tolyloxy)- has been shown to have potential applications in a variety of scientific research areas. For example, it has been used as a precursor for the synthesis of silicon nanoparticles, which have potential applications in drug delivery and imaging. Silane, trimethyl(m-tolyloxy)- has also been used as a silicon source for the growth of silicon nanowires, which have potential applications in electronics and energy storage.
Eigenschaften
CAS-Nummer |
17902-31-7 |
|---|---|
Produktname |
Silane, trimethyl(m-tolyloxy)- |
Molekularformel |
C10H16OSi |
Molekulargewicht |
180.32 g/mol |
IUPAC-Name |
trimethyl-(3-methylphenoxy)silane |
InChI |
InChI=1S/C10H16OSi/c1-9-6-5-7-10(8-9)11-12(2,3)4/h5-8H,1-4H3 |
InChI-Schlüssel |
UYBLRZBUAXYZQO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)O[Si](C)(C)C |
Kanonische SMILES |
CC1=CC(=CC=C1)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



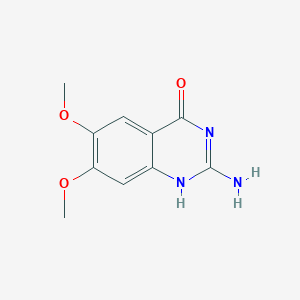
![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol](/img/structure/B96231.png)
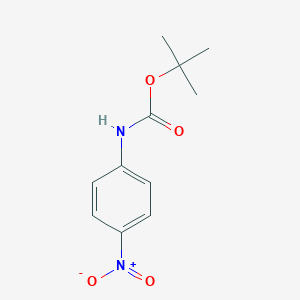
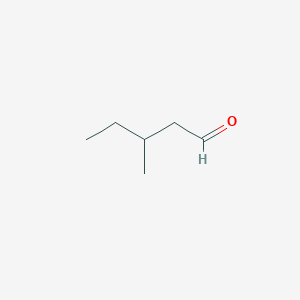
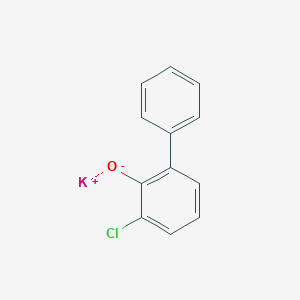
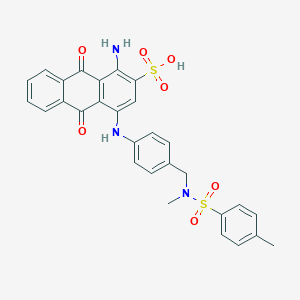
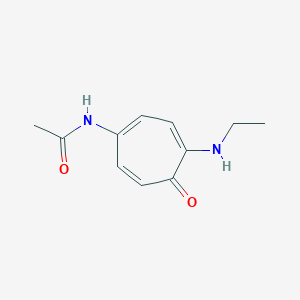
![[1,2,4]Triazolo[4,3-b]pyridazine-3,6-diamine](/img/structure/B96241.png)
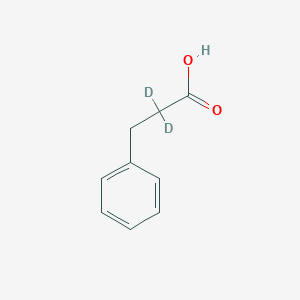
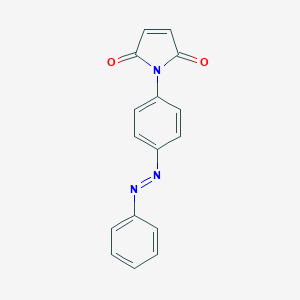
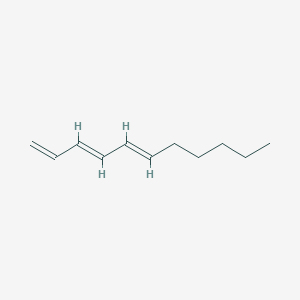
![6-Bromobenzo[b]thiophene](/img/structure/B96252.png)
![4-Acetyltetradecahydro-11H-benzo[a]cyclopenta[d]cycloocten-11-one](/img/structure/B96255.png)
